3-Bromobenzo[B]thiophen-5-amine
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Overview
Description
3-Bromobenzo[B]thiophen-5-amine is an organic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzo[B]thiophen-5-amine can be achieved through several methods. One common approach involves the bromination of benzo[B]thiophene followed by amination. For instance, the bromination of benzo[B]thiophene can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromobenzo[B]thiophene can then be reacted with ammonia or an amine to introduce the amino group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzo[B]thiophen-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the amino group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted benzothiophenes depending on the boronic acid used in the Suzuki-Miyaura coupling.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified amines.
Scientific Research Applications
3-Bromobenzo[B]thiophen-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antibacterial and antifungal agents.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-Bromobenzo[B]thiophen-5-amine in biological systems involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzo[B]thiophen-5-amine
- 3-Iodobenzo[B]thiophen-5-amine
- 3-Fluorobenzo[B]thiophen-5-amine
Comparison
3-Bromobenzo[B]thiophen-5-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative often exhibits different electronic properties and steric effects, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-bromo-1-benzothiophen-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSNWCQSOIJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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